1-Methyl-2-naphthol
Description
Contextualization within Naphthol Chemistry and Derivatives
1-Methyl-2-naphthol is a derivative of naphthol, an aromatic compound with a hydroxyl group attached to a naphthalene (B1677914) ring. Specifically, it is a substituted naphthol with a methyl group at the 1-position and a hydroxyl group at the 2-position of the naphthalene ring system. vulcanchem.com This specific arrangement of functional groups distinguishes it from its isomer, 2-methyl-1-naphthol (B1210624), and from other naphthol derivatives, conferring upon it unique chemical properties and reactivity. The presence of the hydroxyl group imparts slight acidity to the compound. ontosight.ai
The position of the methyl and hydroxyl groups on the naphthalene ring significantly influences the compound's electronic distribution, reactivity, and physical properties. vulcanchem.com For instance, the hydroxyl group enables participation in hydrogen bonding, affecting its solubility and boiling point. vulcanchem.comontosight.ai
Derivatives of this compound are a subject of study in various chemical syntheses. For example, bromination of this compound yields 6-Bromo-1-methyl-2-naphthol, a compound with potential applications in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Other derivatives, such as 1-[(dimethylamino)methyl]-2-naphthol (B1361500) and 1-(benzothiazolylamino)methyl-2-naphthol, are also of interest for their potential applications. ontosight.aitandfonline.com
Significance of this compound in Organic Synthesis and Materials Science
In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. vulcanchem.com It is a precursor in the synthesis of various derivatives, including those with potential applications in pharmaceuticals and dyes. ontosight.aiontosight.ai For instance, it can be used to synthesize 1-arylmethyl-2-naphthols through a two-step process involving a Mannich reaction followed by deamination. researchgate.net
The compound and its derivatives are also explored in the development of new synthetic methodologies. Research has shown its utility in addition reactions with unsaturated ketones and in chlorination reactions. acs.orgrsc.org Furthermore, derivatives of this compound have been investigated for their catalytic activity. tandfonline.com
While direct applications in materials science are less commonly documented, the broader class of naphthols, to which this compound belongs, are crucial intermediates in the production of dyes and pigments. ontosight.ai The unique structure of this compound suggests its potential as a monomer or additive in the synthesis of specialized polymers and other materials.
Overview of Key Research Areas for this compound
The primary research areas for this compound are centered on its role as an intermediate in organic synthesis. Key areas of investigation include:
Synthesis of Derivatives: A significant portion of research focuses on the synthesis of novel derivatives of this compound and the exploration of their properties and potential applications. This includes the synthesis of halogenated derivatives and more complex structures like 1-(benzothiazolylamino)methyl-2-naphthols. ontosight.aitandfonline.com
Catalysis: There is growing interest in the use of this compound derivatives as catalysts in organic reactions. tandfonline.com
Reaction Mechanisms: Studies investigating the reactivity of this compound, such as its behavior in addition and chlorination reactions, contribute to a fundamental understanding of its chemical properties. acs.orgrsc.org
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀O |
| Molecular Weight | 158.20 g/mol |
| Melting Point | 112 °C |
| Boiling Point | 304.3 ± 11.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Flash Point | 147.1 ± 11.1 °C |
| LogP | 3.17 |
Source: vulcanchem.comchemsrc.comnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methyl-1-naphthol |
| 6-Bromo-1-methyl-2-naphthol |
| 1-[(dimethylamino)methyl]-2-naphthol |
| 1-(benzothiazolylamino)methyl-2-naphthol |
| 1-arylmethyl-2-naphthol |
| Naphthol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCZFGVXFNCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148109 | |
| Record name | 1-Methyl-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-26-2 | |
| Record name | 1-Methyl-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1076-26-2 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIH495Z3A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of 1 Methyl 2 Naphthol
Advanced Synthetic Routes
Modern organic synthesis emphasizes the development of advanced routes that are not only high-yielding but also adhere to the principles of green chemistry. For 1-amidoalkyl-2-naphthols, this has led to the exploration of one-pot multicomponent reactions and the use of diverse and reusable catalysts.
Catalytic Approaches to 1-Methyl-2-naphthol Derivatives
The synthesis of 1-amidoalkyl-2-naphthol derivatives is most commonly achieved through a one-pot, three-component condensation of a 2-naphthol (B1666908), an aldehyde, and an amide or nitrile. asianpubs.orgmdpi.comlew.ro The success of this reaction heavily relies on the choice of catalyst, which can range from novel nanoporous materials to simple, inexpensive acids. These catalysts facilitate the formation of key intermediates, such as ortho-quinone methides (o-QMs), which are then attacked by the amide nucleophile to form the final product. researchgate.netrsc.org
A novel nanoporous catalyst, ZnO@SO3H@Tropine (B42219), has been developed for the efficient, one-pot, three-component synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives. chemmethod.comtandfonline.com This method provides high yields (95–99%) and short reaction times. tandfonline.com The catalyst is prepared by reacting tropine with sulfonic acid functionalized nano-porous ZnO. tandfonline.com Its heterogeneous nature allows for easy separation from the reaction mixture and can be reused for at least five cycles without a significant loss of catalytic activity, highlighting its green chemistry credentials. tandfonline.com
Another example of an efficient catalyst for this transformation is zinc oxide (ZnO) nanoparticles. researchgate.net In a study, a one-pot condensation of aromatic aldehydes, beta-naphthol, and an amide/urea (B33335) was carried out using ZnO nanoparticles under both microwave irradiation and thermal conditions. researchgate.net The reactions, performed under solvent-free conditions, yielded good to excellent results, demonstrating a clean, safe, and efficient protocol. researchgate.net The reusability of the ZnO nanoparticle catalyst was confirmed for up to three consecutive runs without significant loss in its catalytic performance. researchgate.net
Table 1: ZnO-Catalyzed Synthesis of 1-Amidoalkyl-2-naphthol Derivatives
| Entry | Aldehyde | Amide/Urea | Catalyst | Conditions | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Acetamide (B32628) | ZnO@SO3H@Tropine | Solvent-free | - | 95-99 |
| 2 | Benzaldehyde | Acetamide | ZnO NPs | Microwave (480W) | 5 | 90 |
| 3 | 4-Chlorobenzaldehyde | Acetamide | ZnO NPs | Microwave (480W) | 6 | 91 |
| 4 | 3-Nitrobenzaldehyde | Urea | ZnO NPs | Microwave (480W) | 6 | 92 |
| 5 | Benzaldehyde | Benzamide | Anhydrous ZnCl2 | Microwave (480W) | 10-15 | 92 |
Data compiled from multiple sources. asianpubs.orgtandfonline.comresearchgate.net
A wide array of both Lewis and Brønsted acids have been successfully employed to catalyze the synthesis of 1-amidoalkyl-2-naphthols. asianpubs.orgmdpi.comrsc.org These catalysts activate the aldehyde component, facilitating the initial condensation with 2-naphthol to form the crucial ortho-quinone methide intermediate. researchgate.net
Examples of effective catalysts include:
Lewis Acids : Tetrachlorosilane (TCS), cerium(IV) sulfate (B86663), iron(III) sulfate, and various metal triflates like strontium(II) triflate are effective Lewis acid catalysts. Current time information in Bangalore, IN.researchgate.netacs.org Anhydrous magnesium sulfate (MgSO4), commonly used as a drying agent, has also been reported as an inexpensive and efficient Lewis acid catalyst for this reaction. acs.org
Brønsted Acids : p-Toluenesulfonic acid, sulfamic acid, perchloric acid supported on silica (B1680970) (HClO4/SiO2), and various ionic liquids with Brønsted acidity have been utilized. lew.roacs.orgdntb.gov.ua These catalysts offer advantages such as high yields, short reaction times, and often, reusability. lew.ro
A notable approach involves using a Brønsted acidic ionic liquid, [TEA][HSO4], under thermal, solvent-free conditions, which provides high yields and allows for easy work-up and catalyst recycling. lew.ro Similarly, silica-supported perchloric acid has been shown to be an efficient and recyclable heterogeneous catalyst for this one-pot synthesis. Current time information in Bangalore, IN.
The Betti reaction, a type of Mannich reaction, is a fundamental process for producing 1-(α-amino-alkyl)-2-naphthols, which are closely related to 1-amidoalkyl-2-naphthols. rsc.orgtandfonline.com Several transition metal-based catalysts have been developed to enhance the efficiency and scope of this reaction for synthesizing amidoalkyl naphthols.
Zinc Catalysts : Anhydrous zinc chloride has been used as an inexpensive and effective heterogeneous catalyst under microwave irradiation for this synthesis. asianpubs.org Zinc benzenesulfonate (B1194179) is another efficient catalyst that works under solvent-free conditions at 80°C and can be recycled. tandfonline.com More complex systems, such as magnetic nanoparticle-supported Zn(II) complexes, have also been shown to achieve yields of up to 97%. mdpi.com
Nickel Catalysts : Nickel nanoparticles have been employed as a solid-phase acidic catalyst under solvent-free conditions at 100°C, providing good to excellent yields in short reaction times (12-35 minutes). ajgreenchem.com
Copper Catalysts : Copper-based catalysts, including magnetic nanoparticle-supported Cu(II) complexes, have been reported for the synthesis of amidoalkyl naphthols. mdpi.com Additionally, Betti bases themselves can act as ligands in copper-catalyzed reactions, such as the Ullmann coupling. tandfonline.comtandfonline.com
Boric acid (H₃BO₃) has emerged as a mild, inexpensive, and environmentally friendly catalyst for the one-pot synthesis of 1-amidoalkyl-2-naphthols. researchgate.net The reaction is typically carried out by condensing 2-naphthol, various aldehydes, and amides under solvent-free conditions at elevated temperatures (e.g., 120°C). researchgate.net This method is noted for its simplicity, low cost, and adherence to green chemistry principles. tandfonline.com The proposed mechanism suggests that boric acid activates the aldehyde, leading to the formation of an ortho-quinone methide, which then undergoes nucleophilic addition by the amide. rsc.orgtandfonline.com
Table 2: Boric Acid Catalyzed Synthesis of 1-Amidoalkyl-2-naphthols
| Entry | Aldehyde | Amide | Conditions | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Acetamide | 120°C, neat | 15 | 95 |
| 2 | 4-Methylbenzaldehyde | Acetamide | 120°C, neat | 20 | 92 |
| 3 | 4-Nitrobenzaldehyde | Benzamide | 120°C, neat | 15 | 93 |
| 4 | Benzaldehyde | Acetamide | 120°C, neat | 15 | 92 |
Data is illustrative of typical findings. researchgate.net
Methane (B114726) sulphonic acid (MSA) is a strong Brønsted acid that has been effectively used as a catalyst for the three-component synthesis of 1-amidoalkyl-2-naphthols. researchgate.netajgreenchem.com A key advantage of using MSA is the ability to perform the reaction in an aqueous medium at room temperature, which is a significant step towards a greener synthetic process. researchgate.net This method is characterized by its simplicity, rapid reaction times (often 1 to 2 minutes), and high yields (85-94%). researchgate.net MSA is considered an environmentally benign material due to its biodegradability and low toxicity compared to other mineral acids. ajgreenchem.com The reaction proceeds via the in-situ formation of ortho-quinone methides, followed by conjugate addition of the amide or urea. researchgate.net
Table 3: Methane Sulphonic Acid (MSA) Catalyzed Synthesis in Water
| Entry | Aldehyde | Amide/Urea | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Benzamide | 1.0 | 94 |
| 2 | 4-Chlorobenzaldehyde | Benzamide | 1.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Urea | 2.0 | 89 |
| 4 | 3-Nitrobenzaldehyde | Urea | 1.0 | 93 |
Data compiled from a representative study. researchgate.net
Boric Acid Catalysis for 1-Amidoalkyl-2-naphthols
Environmentally Benign Synthetic Procedures
The development of green synthetic routes for this compound derivatives is driven by the need to minimize the environmental impact of chemical processes. Key strategies include the use of solvent-free conditions, microwave assistance, and adherence to green chemistry principles.
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. chemmethod.com This approach not only reduces pollution but can also lead to higher yields, shorter reaction times, and simpler work-up procedures. chemmethod.comscispace.com
Several catalysts have been effectively employed for the synthesis of 1-amidoalkyl-2-naphthol derivatives under solvent-free conditions. These reactions typically involve the one-pot condensation of an aldehyde, 2-naphthol, and an amide or urea. For instance, catalysts like sodium hydrogen sulfate (NaHSO₄·H₂O), boric acid, and various ionic liquids have proven successful. ajol.infotandfonline.comrsc.org
A study by Boudebbous et al. demonstrated the use of phenylboronic acid as a catalyst for the three-component condensation of 2-naphthol, aromatic aldehydes, and acetamide or acrylamide (B121943) at 120°C under solvent-free conditions, achieving yields of 60–92%. mdpi.com Similarly, adipic acid has been used as a catalyst under similar conditions. mdpi.com The use of heterogeneous catalysts, such as silica-supported molybdatophosphoric acid, is also advantageous as they can be easily recovered and reused, further enhancing the green credentials of the synthesis. scispace.com
Table 1: Examples of Solvent-Free Synthesis of 1-Amidoalkyl-2-naphthol Derivatives
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| Phenylboronic acid (15 mol%) | 2-Naphthol, Aromatic Aldehydes, Acetamide/Acrylamide | 120°C, 1-7 h | 60-92 | mdpi.com |
| Adipic acid (10 mol%) | 2-Naphthol, Aromatic Aldehydes, Amide | 120°C | - | mdpi.com |
| Nickel nanoparticles | 2-Naphthol, Various Aldehydes, Amides | 100°C, 12-40 min | 35-95 | mdpi.com |
| Boric acid | 2-Naphthol, Aldehydes, Amides | 120°C | Good | ajol.info |
| [Tmim][HSO₄]₄ (1.25 mol%) | 2-Naphthol, Aryl Aldehydes, Acetamide | 90°C, 3-15 min | 90-96 | mdpi.comtandfonline.com |
| Sodium hydrogen sulfate (10 mol%) | 2-Naphthol, Aldehyde, 2-Aminobenzothiazole (B30445) | 80-100°C | Good | tandfonline.com |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. arabjchem.org This technique often leads to dramatically reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. arabjchem.orgresearchgate.net
The synthesis of 1-amidoalkyl-2-naphthols has been successfully achieved using microwave irradiation, often under solvent-free conditions. arabjchem.orgasianpubs.orgresearchgate.net For example, anhydrous zinc chloride has been used as a catalyst for the three-component, one-pot condensation of β-naphthol, aromatic aldehydes, and amides under microwave irradiation, resulting in a facile and cost-effective process. asianpubs.orgresearchgate.net Another efficient method utilizes Amberlite IR-120 as a catalyst under solvent-free microwave conditions, affording 1-amidoalkyl-2-naphthols in just 3–6 minutes. arabjchem.org
The reaction of 2,2′-anhydrouridine with aromatic alcohols like 1-naphthol (B170400) and 2-naphthol can also be effectively carried out using microwave assistance to produce 2′-O-aryluridine derivatives. acs.org
Table 2: Microwave-Assisted Synthesis of 1-Amidoalkyl-2-naphthols
| Catalyst | Reactants | Conditions | Time | Yield (%) | Reference |
| Anhydrous Zinc Chloride (20 mol%) | β-Naphthol, Aromatic Aldehyde, Amide/Urea | Microwave (480W), Solvent-free | 10-15 min | - | asianpubs.org |
| Amberlite IR-120 | 2-Naphthol, Arylaldehydes, Acetamide | Microwave, Solvent-free | 3-6 min | Excellent | arabjchem.org |
| Tannic acid (3.0 mol%) | β-Naphthol, Aromatic Aldehydes, Amides | Microwave, Solvent-free | - | - | researchgate.net |
The production of this compound and its derivatives is increasingly guided by the twelve principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk
Key green chemistry principles applied in this context include:
Waste Prevention: One-pot, multi-component reactions are inherently waste-reducing as they combine several steps into a single operation, minimizing the need for purification of intermediates. mdpi.comscispace.com
Atom Economy: MCRs are designed to maximize the incorporation of all materials used in the process into the final product, thus having a high atom economy. scispace.com
Use of Safer Solvents and Auxiliaries: The move towards solvent-free reactions or the use of greener solvents like water or ethanol (B145695) is a core tenet. mdpi.comchemmethod.comderpharmachemica.com For example, lemon juice has been reported as a biodegradable and renewable natural catalyst for the synthesis of 1-amidoalkyl-2-naphthols in ethanol. derpharmachemica.com
Use of Renewable Feedstocks: While not yet widespread for this compound itself, the use of renewable resources, such as dimethyl carbonate (DMC) derived from renewable sources as a methylating agent, exemplifies this principle. core.ac.uk
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. mdpi.com Catalysts like boric acid, various ionic liquids, and metal nanoparticles are used in small amounts and can often be recycled and reused. mdpi.comajol.info
The methylation of 2-naphthol using dimethyl carbonate (DMC) is a greener alternative to traditional methylating agents like methyl halides and dimethyl sulfate due to DMC's lower toxicity and biodegradability. core.ac.uk
Microwave-Assisted Synthesis
Multi-Component Condensation Reactions (MCRs) for this compound Derivatives
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product. orgchemres.orgbas.bg This approach is a cornerstone of green chemistry as it offers operational simplicity, energy efficiency, and reduced waste generation. mdpi.com
A common and versatile MCR for synthesizing derivatives of this compound is the one-pot condensation of 2-naphthol, an aldehyde, and an amide (or a related nitrogen source like urea or acetonitrile). mdpi.comderpharmachemica.com This reaction, often catalyzed by a Brønsted or Lewis acid, yields 1-amidoalkyl-2-naphthols. ajol.infoorgchemres.org
The generally accepted mechanism involves the initial acid-catalyzed reaction of 2-naphthol with an aldehyde to form a highly reactive ortho-quinone methide (o-QM) intermediate. ajol.inforesearchgate.net This intermediate then undergoes a nucleophilic conjugate addition by the amide to furnish the final 1-amidoalkyl-2-naphthol product. mdpi.comresearchgate.net
A wide array of catalysts have been developed to promote this transformation, including:
Solid-supported ionic liquids. orgchemres.org
Natural catalysts like citrus limon juice. derpharmachemica.com
Simple organic acids like methane sulphonic acid. derpharmachemica.com
Heteropoly acids. bas.bg
These reactions can be performed under various conditions, including solvent-free heating and microwave irradiation, and are tolerant of a wide range of functional groups on the aromatic aldehyde. mdpi.comderpharmachemica.com
Table 3: Catalysts for the Condensation of 2-Naphthol, Aldehydes, and Amides
| Catalyst | Conditions | Key Features | Reference(s) |
| NiFe₂O₄@SiO₂ bonded imidazolium (B1220033) hydrogen sulfate | Solvent-free, 100°C | Heterogeneous, reusable catalyst | orgchemres.org |
| Citrus limon juice | Ethanol, reflux | Biodegradable, renewable catalyst | derpharmachemica.com |
| Boric acid | Solvent-free, 120°C | Inexpensive, solid acid catalyst | ajol.info |
| Methane sulphonic acid | Water, ambient temperature | Simple work-up, ecofriendly | derpharmachemica.com |
| Potassium hydrogen sulfate | Solvent-free, 100°C | Efficient, simple procedure | scispace.com |
The Betti reaction is a classic MCR that involves the condensation of a naphthol (typically 2-naphthol), an aldehyde, and an amine (often ammonia (B1221849) or a primary/secondary amine) to produce 1-(α-aminoalkyl)-2-naphthols, also known as Betti bases. chemmethod.comnih.gov This reaction is an extension of the Mannich condensation. nih.gov
Betti bases are valuable synthetic intermediates and have been investigated for their potential biological activities. chemmethod.com The synthesis can be catalyzed by various substances, including Lewis acids, Brønsted acids, and even biocatalysts like porcine pancreatic lipase. rsc.orgresearchgate.net
Modern variations of the Betti reaction often employ solvent-free conditions or greener solvents. For example, the reaction has been successfully carried out using catalysts like NaHSO₄·H₂O and nano Fe₃O₄ under solvent-free conditions. tandfonline.comrsc.org The reaction of 2-naphthol, aldehydes, and 2-aminobenzothiazole to form 1-(benzothiazolylamino)methyl-2-naphthol derivatives is a notable example of a Betti-type reaction. tandfonline.comrsc.org These reactions proceed through the in-situ formation of o-quinone methide intermediates, which then react with the amine nucleophile. tandfonline.com
The scope of the Betti reaction is broad, accommodating various aromatic and heterocyclic aldehydes, as well as different amines, leading to a diverse library of Betti base derivatives. chemmethod.comrsc.org
Condensation of 2-naphthol with Aldehydes and Amides
Vapour-Phase Synthesis from 1-Tetralone (B52770)
The conversion of 1-tetralone to 2-methyl-1-naphthol (B1210624) in the vapor phase represents a significant synthetic strategy. core.ac.uk This method is notable for its potential to streamline production by avoiding the isolation of intermediates. core.ac.uk
Catalytic Methylation and Dehydrogenation
The vapor-phase synthesis of 2-methyl-1-naphthol from 1-tetralone can be achieved through two primary routes. core.ac.uk One pathway involves the methylation of 1-tetralone to form 2-methyl-1-tetralone (B119441), which is subsequently dehydrogenated. core.ac.ukgoogle.com The other route involves the initial dehydrogenation of 1-tetralone to 1-naphthol, followed by methylation. core.ac.uk
Catalysts play a crucial role in these transformations. For the methylation and dehydrogenation reactions, modified iron oxide and palladium supported on activated carbon, respectively, have shown high conversion and selectivity, in the range of 90–97%. researchgate.netresearchgate.net Methanol (B129727) serves as both a diluent and the methylating agent in this process. researchgate.netresearchgate.net The reaction of 1-tetralone with methanol at elevated temperatures (270-290 °C) can yield 2-methyl-1-naphthol through dehydrogenation and the formation of the aromatic naphthalene (B1677914) ring system. wikipedia.org
The dehydrogenation of 1-tetralone can also be catalyzed by palladium or nickel supported on alumina (B75360). core.ac.uk However, when palladium on alumina is used, naphthalene is a significant byproduct. epfl.ch
A summary of the catalysts and their performance in the synthesis of 2-methyl-1-naphthol from 1-tetralone is presented below:
| Catalyst System | Reaction Step | Conversion/Selectivity | Reference |
| Modified Iron Oxide | Methylation | High conversion and selectivity (90–97%) | researchgate.netresearchgate.net |
| Palladium on Activated Carbon | Dehydrogenation | High conversion and selectivity (90–97%) | researchgate.netresearchgate.net |
Reactor Design for One-Step Synthesis
The potential for a one-step synthesis of 2-methyl-1-naphthol from 1-tetralone has led to considerations in reactor design. core.ac.uk A proposed scheme involves the use of two fixed-bed reactors in series or a single reactor with a double-layered or mixed catalytic bed. researchgate.netresearchgate.net This design aims to perform the methylation and dehydrogenation steps consecutively without the need for intermediate separation and purification, offering a more efficient process. core.ac.ukresearchgate.net
One experimental setup utilized a reactor with a two-layer catalytic bed. The first layer consisted of an iron oxide catalyst modified with chromium, silicon, and potassium, while the second layer was composed of 5 wt.% palladium on activated carbon. core.ac.uk This configuration demonstrated high conversion of 1-tetralone and a high yield of 2-methyl-1-naphthol. core.ac.uk The design of microreactors, with features like zigzag channels and varied channel diameters, can also enhance heat and mass transfer, potentially improving reaction efficiency and control. rsc.org
Reaction Mechanisms
Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound derivatives. Key mechanistic concepts include the formation of ortho-quinone methide intermediates, nucleophilic conjugate additions, and various amination pathways.
Ortho-Quinone Methide (o-QM) Intermediates in 1-Amidoalkyl-2-naphthol Formation
The formation of 1-amidoalkyl-2-naphthols often proceeds through a multicomponent Mannich-type reaction involving an aldehyde, a naphthol, and an amide or related compound. encyclopedia.pubmdpi.com A generally accepted mechanism for this acid-promoted condensation involves the initial formation of highly reactive ortho-quinone methide (o-QM) intermediates. encyclopedia.pubmdpi.comresearchgate.net
The generation of the o-QM intermediate is initiated by the reaction between the aldehyde and 2-naphthol, facilitated by a catalyst. beilstein-journals.org This reactive intermediate then undergoes further reaction with the amide component to yield the final 1-amidoalkyl-2-naphthol product. beilstein-journals.org A proposed mechanism suggests that a catalyst, such as tannic acid, activates the carbonyl group of the aldehyde, enhancing its electrophilicity. arabjchem.org The activated aldehyde then condenses with 2-naphthol to form the o-QM intermediate. arabjchem.org
Nucleophilic Conjugate Addition Pathways
Nucleophilic conjugate addition is a key step in several reactions involving naphthols. In the context of 1-amidoalkyl-2-naphthol synthesis, the in-situ generated o-QM intermediate undergoes a nucleophilic conjugate addition with an amide to form the final product. encyclopedia.pubmdpi.comarabjchem.org This type of addition is also referred to as a 1,4-addition. libretexts.org
The reactivity of the o-QM in this conjugate addition can be influenced by substituents. For instance, electron-withdrawing groups on the benzaldehyde-derived portion of the o-QM can increase the rate of the 1,4-nucleophilic addition. arabjchem.org The nature of the nucleophile also plays a significant role; soft nucleophiles generally favor conjugate addition. acs.org
In other systems, 2-naphthols themselves can act as nucleophiles in organocatalytic conjugate additions to electrophiles like nitroethylene, leading to functionalized 2-naphthalenones through a dearomatization process. mdpi.com
Amination Mechanisms (e.g., α-amination)
The introduction of an amino group onto the naphthol ring, particularly at the C1 position (α-amination), is a significant transformation. Density functional theory (DFT) has been used to investigate the mechanism of the reaction between 2-naphthol and N-methyl-N-phenylhydrazine, which leads to 1-amino-2-naphthol. nih.gov These computational studies evaluated four possible pathways, including two amination mechanisms involving the attack of the NH2 group at the C1 (α-position) and C3 (β-position) of 2-naphthol. nih.gov
The results of these calculations indicate that the α-amination pathway (attack at C1) is the most favorable, with Gibbs free energies being significantly lower than the other potential pathways. nih.gov This theoretical finding is in excellent agreement with experimental observations. nih.gov Asymmetric dearomatizing amination of 2-naphthols has also been achieved using copper-catalyzed reactions, affording optically active β-naphthalenone compounds with a nitrogen-containing quaternary carbon stereocenter. sciengine.com N-Heterocyclic carbene (NHC) catalysis has also been successfully utilized for the asymmetric aminative dearomatization of naphthols. acs.org
Reductive Deamination in 1-Arylmethyl-2-naphthol Synthesis
A novel and environmentally conscious, two-step method has been developed for the synthesis of 1-arylmethyl-2-naphthols, yielding good to excellent results. researchgate.netresearchgate.net This process begins with the microwave-assisted, solvent-free formation of Mannich bases from 2-naphthol. researchgate.netresearchgate.net The subsequent and final step involves a palladium-catalyzed deamination to produce the target 1-arylmethyl-2-naphthols. researchgate.netresearchgate.net
This synthetic strategy has also been successfully applied to the creation of 1-(pyridinylmethyl)-2-naphthols from their corresponding 2-naphthol Mannich bases. proquest.com An alternative approach to the deamination of Mannich bases, specifically 1-(α-aminoalkyl)-2-naphthols (commonly known as Betti bases), utilizes a metal-free catalytic transfer hydrogenation under microwave irradiation. researchgate.net In this variation, Hantzsch 1,4-dihydropyridine (B1200194) acts as the reductant. researchgate.net
Further research has demonstrated the effectiveness of using ammonium (B1175870) formate (B1220265) for the palladium on carbon (Pd/C)-catalyzed reductive deamination of Mannich bases in methanol, also under microwave irradiation, achieving excellent outcomes in as little as one minute. researchgate.net These methodologies highlight a move towards more efficient and environmentally benign synthetic routes in organic chemistry. researchgate.netresearchgate.net
Table 1: Comparison of Reductive Deamination Methods for 2-Naphthol Derivatives
| Method | Key Features | Reactants/Catalysts | Conditions | Reference |
|---|---|---|---|---|
| Two-Step Synthesis | Environmentally benign, excellent yields | 2-Naphthol, Pd-catalyst | Microwave-assisted, solvent-free | researchgate.net, researchgate.net |
| Metal-Free Transfer Hydrogenation | Deamination of Betti bases | Hantzsch 1,4-dihydropyridine | Microwave irradiation | researchgate.net |
| Rapid Deamination | Excellent results in 1 minute | Ammonium formate, Pd/C | Methanol, Microwave irradiation | researchgate.net |
Electrochemical Oxidative Dearomatization and C-O Homocoupling
Recent advancements have led to the development of a metal-free, electrochemical method for the oxidative C-O homocoupling of 2-naphthols. nih.govrsc.org This process results in dearomatization and, with subsequent alkoxylation, produces naphthalenone derivatives under mild conditions. nih.govrsc.org The technique is noted for being both eco-friendly and cost-effective, utilizing an undivided electrochemical cell. nih.govrsc.org
In this reaction, this compound serves as a model substrate. nih.govrsc.org The electrochemical process is conducted in a 1:1 mixture of acetonitrile (B52724) and methanol. nih.gov Initial optimization studies showed that using a graphite (B72142) cathode and a platinum anode at a constant current of 10 mA yielded the C-O homocoupled product in a 44% yield. nih.gov The reaction demonstrates a broad tolerance for various substituents on the 2-naphthol structure and can be performed with different alcohols, leading to a range of naphthalenones in moderate to good yields. nih.govrsc.org
This electrochemical strategy provides a sustainable alternative to traditional methods that often require metal catalysts, oxidants, or high temperatures. nih.govrsc.org The ability to generate these valuable naphthalenone structures, which are prevalent in pharmaceuticals and natural products, through a greener electrochemical process marks a significant step forward in synthetic chemistry. nih.gov
Table 2: Optimization of Electrochemical C-O Homocoupling of this compound
| Anode Material | Cathode Material | Current (mA) | Yield (%) | Reference |
|---|---|---|---|---|
| Platinum (Pt) | Graphite (C) | 10 | 44 | nih.gov |
| Graphite (C) | Platinum (Pt) | 10 | Diminished | nih.gov |
Stereochemical Aspects of Epoxidation Reactions
The epoxidation of 2(1H)-naphthalenone derivatives presents interesting stereochemical outcomes. For instance, the epoxidation of 1-hydroxy-1-isopropyl-2(1H)-naphthalenone with sodium hypochlorite (B82951) in aqueous ethanol has been reported to yield a single epoxide with the oxygen atom positioned on the opposite face (trans) to the hydroxyl group, achieving a 90% yield. gla.ac.uk The 1-acetoxy analogue was also reported to exclusively form the trans epoxide. gla.ac.uk
Similarly, the epoxidation of 1-hydroxy-1-methyl-2(1H)-naphthalenone and 1-methoxy-1-methyl-2(1H)-naphthalenone each resulted in a single, simple epoxide, which is presumed to have a trans configuration. gla.ac.uk The reaction involving the 1-hydroxy-1-methyl derivative also produced a substance believed to be a dimer of the simple epoxide. gla.ac.uk
The stereochemistry of epoxide ring-opening reactions is also a critical aspect. Under basic conditions, nucleophilic attack on an epoxide typically occurs at the less substituted carbon in an SN2 fashion. masterorganicchemistry.com This reaction leads to the inversion of stereochemistry at the carbon center where the addition takes place. masterorganicchemistry.com The development of stereoselective epoxidation and subsequent ring-opening reactions is crucial for synthesizing chiral molecules. nih.gov For example, biocatalytic epoxidation of naphthalene using fungal peroxygenases can generate non-racemic naphthalene epoxides, which serve as valuable chiral building blocks for creating trans-disubstituted cyclohexadiene derivatives. nih.gov
Computational Chemistry and Theoretical Investigations of 1 Methyl 2 Naphthol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties that are often difficult or impossible to measure experimentally. For a molecule such as 1-methyl-2-naphthol, these calculations can elucidate its geometry, electronic characteristics, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. It has been successfully applied to study various naphthol derivatives. For instance, studies on related compounds like 1-(benzothiazolylamino)methyl-2-naphthol derivatives have utilized DFT methods, such as CAM-B3LYP with a 6-311G(d,p) basis set, to optimize molecular geometries and perform vibrational analysis. orgchemres.orgorgchemres.org Similar approaches would be applicable to this compound to determine its most stable conformation and electronic properties.
Theoretical studies on the oxidation of 1-naphthol (B170400) and 2-naphthol (B1666908) have also employed DFT calculations at the B3LYP/6-31+G(d,p) level to identify favorable reaction sites and characterize transient species. acs.org For 2-naphthol, these calculations showed that radical attack is most likely at the C1 and C8 positions. acs.org In the context of this compound, DFT could similarly predict how the methyl group at the C1 position influences the reactivity of the naphthalene (B1677914) ring.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. Their energies and the energy gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and kinetic stability. worldwidejournals.com A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. worldwidejournals.com
For derivatives of 1-(benzothiazolylamino)methyl-2-naphthol, DFT calculations have been used to explore the energies of these frontier orbitals. orgchemres.orgorgchemres.org These studies revealed that the introduction of electron-withdrawing groups (EWGs) stabilizes the frontier orbitals, while electron-donating groups (EDGs) have a destabilizing effect. orgchemres.orgorgchemres.org For this compound, the methyl group acts as an electron-donating group, which would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The distribution of HOMO and LUMO orbitals indicates the regions of the molecule most likely to act as electron donors and acceptors, respectively. In many naphthol derivatives, these orbitals are often located on the naphthalene ring system. orgchemres.orgmdpi.com
Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for a Related Naphthol Derivative (Data for a substituted 1-(benzothiazolylamino)methyl-2-naphthol, not this compound)
| Parameter | Energy (kcal/mol) |
| HOMO Energy | - |
| LUMO Energy | - |
| HOMO-LUMO Gap (ΔE) | - |
| No specific values are available in the provided search results for a direct tabular representation. |
Global reactivity descriptors derived from DFT, such as chemical potential (μ) and global electrophilicity (ω), provide quantitative measures of a molecule's reactivity. Chemical potential describes the tendency of electrons to escape from a system, while electrophilicity quantifies the energy stabilization when a system acquires an additional electronic charge from the environment.
Computational studies on 1-(benzothiazolylamino)methyl-2-naphthol derivatives have explored these parameters. orgchemres.orgorgchemres.org The investigation showed how different substituents modulate the chemical potential and electrophilicity of the molecule, thereby influencing its reactivity. orgchemres.orgorgchemres.org A similar theoretical analysis of this compound would allow for a quantitative prediction of its reactivity towards different reagents.
The solvent environment can significantly influence the mechanism and kinetics of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT to account for solvent effects. For instance, a theoretical study on the reaction of 2-naphthol with N-methyl-N-phenyl-hydrazine tested for solvent effects by optimizing the geometries of stationary points in solution at the B3LYP/PCM/6-31+G(d,p) level of theory. nih.gov This approach allows for the calculation of reaction pathways and energy barriers in different media. The isomerization of 2-methyl-1-tetralone (B119441) to 2-methyl-1-naphthol (B1210624) can be conducted in both polar (e.g., tetrahydrofuran) and non-polar (e.g., toluene) solvents, indicating the importance of the solvent choice in practical synthesis, which could be modeled computationally. google.com
Chemical Potential and Electrophilicity
Thermodynamic and Kinetic Parameters
Computational chemistry is also instrumental in determining the thermodynamic and kinetic parameters of chemical reactions, such as the Gibbs free energy, enthalpy, and entropy of formation.
The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS). These parameters can be calculated computationally for specific reactions.
Table 2: Illustrative Thermodynamic Parameters for the Formation of a Substituted 1-(benzothiazolylamino)methyl-2-naphthol (Data based on the formation of the unsubstituted (X=H) derivative, not this compound)
| Thermodynamic Parameter | Calculated Value | Unit |
| Gibbs Free Energy Change (ΔG) | 12.43 | kcal mol⁻¹ |
| Enthalpy Change (ΔH) | -1.20 | kcal mol⁻¹ |
| Entropy Change (ΔS) | -45.73 | cal mol⁻¹ K⁻¹ |
| Source: Organic Chemistry Research, Vol. 7, No. 1, 12-22, March 2021. orgchemres.org |
Influence of Substituents on Electronic Properties and Thermodynamics
Computational studies, particularly those employing Density Functional Theory (DFT), have shed light on the influence of various substituents on the electronic and thermodynamic properties of this compound derivatives. orgchemres.orgijrar.org One such study on 1-(benzothiazolylamino) methyl-2-naphthol, a derivative of this compound, explored the effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the molecule's characteristics. orgchemres.orgijrar.orgorgchemres.org
The research utilized the CAM-B3LYP functional and a 6-311G(d,p) basis set for calculations. orgchemres.orgijrar.orgorgchemres.org The substituents analyzed included -NH2, -OH, -Me (methyl), -F, -Cl, -CHO, -COOH, -CN, and -NO2. orgchemres.orgijrar.orgorgchemres.org It was observed that the presence of EWGs led to a stabilization of the frontier molecular orbitals (HOMO and LUMO), while EDGs caused destabilization. orgchemres.orgijrar.orgorgchemres.org This stabilization by EWGs results in a larger dipole moment compared to when EDGs are present. orgchemres.orgijrar.orgorgchemres.org
Thermodynamic analysis of the formation reaction of these substituted compounds revealed that the reactions are generally non-spontaneous and exothermic. orgchemres.orgijrar.org The study also established a correlation between the thermodynamic parameters (ΔG, ΔH, and ΔS) and Hammett's constants (σp), which allows for the prediction of these parameters for other substituents. orgchemres.orgijrar.orgorgchemres.org
Below is a data table summarizing the calculated thermodynamic and electronic properties for various substituents on a 1-(benzothiazolylamino) methyl-2-naphthol derivative at 298.15 K. orgchemres.org
Table 1: Calculated Thermodynamic and Electronic Properties of Substituted 1-(benzothiazolylamino) methyl-2-naphthol Derivatives
| Substituent (X) | σp | ΔE (kcal/mol) | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) |
|---|---|---|---|---|---|
| NH2 | -0.66 | -0.71 | 15.05 | 1.51 | -45.43 |
| OH | -0.37 | -1.92 | 13.80 | 0.24 | -45.48 |
| Me | -0.17 | -2.79 | 13.32 | -0.60 | -46.69 |
| H | 0.00 | -3.37 | 12.43 | -1.20 | -45.73 |
| F | 0.06 | -3.17 | 12.76 | -0.96 | -46.01 |
| Cl | 0.23 | -3.91 | 11.86 | -1.68 | -45.41 |
| CHO | 0.42 | -4.98 | 11.14 | -2.73 | -46.52 |
| COOH | 0.45 | -4.80 | 11.16 | -2.56 | -46.02 |
| CN | 0.66 | -5.52 | 10.66 | -3.24 | -46.61 |
Data sourced from Khanjari et al. (2021). orgchemres.org
Temperature Effects on Reaction Parameters
The influence of temperature on the reaction parameters for the formation of 1-(benzothiazolylamino) methyl-2-naphthol derivatives has been computationally investigated over a range of 100-1000 K. orgchemres.orgijrar.org The study revealed that as the temperature increases, the change in Gibbs free energy (ΔG) and the negative change in enthalpy (-ΔH) also increase. orgchemres.orgijrar.org This indicates that while the reactions are exothermic, they become less spontaneous at higher temperatures. orgchemres.orgijrar.org The thermodynamic analysis provides valuable insights into the temperature dependency of the formation reaction, which is crucial for controlling the reaction conditions to achieve desired outcomes. ijrar.org
Kinetic Models for Oxidation Processes
The oxidation of 2-methyl-1-naphthol to 2-methyl-1,4-naphthoquinone (menadione or vitamin K3) is a significant reaction. acs.org Mechanistic studies have been conducted to understand the kinetics of this process. acs.org The oxidation can proceed efficiently under mild conditions (3 atm O2, 60–80 °C) without a catalyst. acs.org
Investigations into the mechanism have considered several possibilities, including radical autoxidation, electron transfer, photooxygenation, and thermal intersystem crossing (ISC). acs.org Experimental evidence, such as the reaction being first order in both 2-methyl-1-naphthol and O2, the lack of influence from light, and the observation of an external heavy atom effect, strongly suggests that the ISC mechanism plays a significant role. acs.org This mechanism involves a spin-forbidden reaction with triplet oxygen (3O2). acs.org The determined activation parameters for this reaction are ΔH‡ = 8.1 kcal mol–1 and ΔS‡ = -50 eu. acs.org
Furthermore, detailed chemical kinetic models for the combustion of 1-methylnaphthalene (B46632) have been developed. mdpi.comnih.gov These models, comprising thousands of reactions and hundreds of species, are validated against experimental data such as ignition delay times and species concentration profiles. mdpi.comnih.gov Such models are crucial for understanding the complex reaction pathways during oxidation and combustion, and they indicate that the conversion of 1-methylnaphthalene to 1-naphthaldehyde (B104281) is a key step in its ignition. mdpi.comnih.gov
Molecular Docking Studies (e.g., of 1-amidoalkyl-2-naphthol derivatives)
Molecular docking studies are computational techniques used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and understanding the biological activity of compounds. 1-Amidoalkyl-2-naphthols, which are derivatives of this compound, have been the subject of such studies due to their diverse biological activities, including antibacterial, antiviral, antioxidant, and enzyme inhibitory properties. encyclopedia.pubmdpi.com
For instance, docking studies have been performed on 1-amidoalkyl-2-naphthol derivatives to investigate their potential as inhibitors of enzymes like cholinesterase and α-glucosidase, which are relevant targets for Alzheimer's disease and diabetes, respectively. encyclopedia.pubaphrc.org These studies help in elucidating the binding modes of the compounds within the active sites of these enzymes. aphrc.org In one study, the binding interactions of the (R) and (S) enantiomers of a synthesized 1-amidoalkyl-2-naphthol derivative, N-((2,4-dichlorophenyl)(2-hydroxynaphthalen-1-yl)methyl)acrylamide (NDHA), with target enzymes were determined, providing insights into the molecular basis of its inhibitory activity. aphrc.org
Another area of investigation has been the anti-leishmanial activity of 1-amidoalkyl-2-naphthol derivatives. researchgate.net Following in vitro screening against Leishmania donovani, molecular docking studies were employed to identify the most promising compounds and to understand their interactions with potential protein targets in the parasite. researchgate.net These computational analyses, combined with experimental results, are crucial for the rational design and development of new therapeutic agents. aphrc.orgresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(Benzothiazolylamino) methyl-2-naphthol |
| 2-Methyl-1,4-naphthoquinone (Menadione, Vitamin K3) |
| 1-Naphthaldehyde |
| N-((2,4-dichlorophenyl)(2-hydroxynaphthalen-1-yl)methyl)acrylamide (NDHA) |
Advanced Characterization and Analytical Methodologies for 1 Methyl 2 Naphthol
Spectroscopic Techniques
Spectroscopy is a cornerstone in the analysis of 1-methyl-2-naphthol, offering a non-destructive means to probe its chemical structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its different types of protons. The methyl protons typically appear as a singlet at approximately δ 2.5 ppm. The aromatic protons resonate in the downfield region, between δ 7.0 and 8.0 ppm, showing complex splitting patterns due to spin-spin coupling. The hydroxyl proton signal is often broad and its chemical shift can vary (δ 5.0-9.0 ppm) depending on factors like solvent and concentration. vulcanchem.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals include the methyl carbon at around δ 20 ppm, the aromatic carbons in the δ 120-140 ppm range, and the carbon atom bonded to the hydroxyl group at approximately δ 150 ppm. vulcanchem.com
Table 1: Predicted NMR Data for this compound
| Technique | Signal Type | Predicted Chemical Shift (δ ppm) |
|---|---|---|
| ¹H NMR | Methyl Protons | ~2.5 |
| Aromatic Protons | 7.0 - 8.0 | |
| Hydroxyl Proton | 5.0 - 9.0 (variable) | |
| ¹³C NMR | Methyl Carbon | ~20 |
| Aromatic Carbons | 120 - 140 | |
| Carbon-bearing Hydroxyl Group | ~150 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to specific molecular vibrations. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. vulcanchem.com C-H stretching vibrations from the methyl group and the aromatic ring are observed between 2900-3100 cm⁻¹. vulcanchem.com Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. vulcanchem.com
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|
| O-H Stretching | 3200 - 3600 |
| C-H Stretching (Aromatic & Aliphatic) | 2900 - 3100 |
| C=C Stretching (Aromatic) | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 158, corresponding to its molecular weight. vulcanchem.comnih.gov The exact mass is approximately 158.0732 g/mol . nih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information, often showing the loss of the hydroxyl group or the methyl group. vulcanchem.com
UV-Vis Absorption Spectroscopy for Transient Species
UV-Vis absorption spectroscopy is particularly useful for studying short-lived, transient species generated from this compound during chemical reactions or photochemical processes. aip.org This technique can be employed in a time-resolved manner to monitor the formation and decay of reactive intermediates. aip.orgmdpi.comacs.org For instance, nanosecond time-resolved UV-Vis absorption spectroscopy can track the behavior of the triplet state of related naphthol derivatives, providing insights into their reactivity. aip.org The absorption spectra of these transient species often differ significantly from the ground state molecule, allowing for their detection and characterization.
Derivative Spectrophotometry for Complex Analysis
In complex matrices where the UV-Vis spectrum of this compound may overlap with other components, derivative spectrophotometry offers enhanced resolution. This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. Derivative spectra can resolve overlapping bands and allow for the quantification of individual components in a mixture. researchgate.nettubitak.gov.tr For example, first and second-derivative spectrophotometry has been successfully used for the simultaneous determination of metal ions complexed with reagents structurally similar to naphthols, demonstrating its potential for analyzing this compound in intricate samples. researchgate.nettubitak.gov.tr
Chromatographic Separations
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various mixtures. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.
For the separation of naphthol analogs, reversed-phase HPLC is often employed. sielc.comnih.gov A typical method might use a C18 or a specialized column like Newcrom R1 with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The retention time of this compound under specific chromatographic conditions is a key parameter for its identification. Chiral stationary phases can be used for the separation of enantiomers of related aminonaphthol derivatives. nih.gov
High Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the analysis of naphthols. researchgate.net The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For naphthol analysis, reversed-phase columns, such as C8 or C18, are commonly employed. scidoc.org
The separation is typically achieved using a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile or methanol (B129727). google.com The UV detector is set to a wavelength where the analyte exhibits strong absorbance, commonly around 230 nm or 254 nm for naphthol derivatives, ensuring sensitive detection. google.comvscht.cz The method's detection limit can be as low as 0.02% area by HPLC. google.com This methodology is effective for determining the purity of a sample and for quantifying specific naphthol isomers. researchgate.net
Table 1: Typical HPLC-UV Parameters for Naphthol Analysis
| Parameter | Description |
|---|---|
| Column | Hypersil Gold C18 (150 x 4.6 mm, 5µm) or similar reversed-phase column google.com |
| Mobile Phase | Gradient elution using mixtures of aqueous buffers (e.g., 0.02 M KH₂PO₄) and organic solvents (e.g., acetonitrile, methanol) google.com |
| Flow Rate | Typically 1.0 mL/min google.com |
| Detector | Ultraviolet (UV) Detector google.com |
| Detection Wavelength | 230 nm google.com |
| Sample Solvent | 1:1 (v/v) mixture of water and acetonitrile google.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, such as metabolites of methylnaphthalenes in biological samples. wiley.com In human biomonitoring, urinary methyl naphthols (Me-OHNs) are recognized as biomarkers for exposure to methylnaphthalenes. nih.govcdc.gov
The analytical procedure for urinary metabolites involves several key steps. First, since metabolites are often excreted as glucuronide or sulfate (B86663) conjugates, an enzymatic hydrolysis step using β-glucuronidase and arylsulfatase is required to release the free naphthols. wiley.comuzh.ch This is followed by an extraction, often a liquid-liquid extraction, to isolate the analytes from the complex urine matrix. nih.govcdc.gov The extracted compounds are then derivatized to increase their volatility and thermal stability for GC analysis. nih.govcdc.gov Finally, the derivatized sample is injected into the GC-MS system, where compounds are separated on a capillary column (e.g., a (5%-phenyl)-methylpolysiloxane column) and detected by a mass spectrometer, often operating in tandem mode (MS/MS) for enhanced selectivity and sensitivity. wiley.comnih.gov
Table 2: GC-MS/MS Method for Urinary Methyl-Naphthol Metabolites
| Parameter | Description |
|---|---|
| Sample Preparation | Enzymatic hydrolysis, liquid-liquid extraction, and derivatization nih.govcdc.govuzh.ch |
| Chromatographic Column | Zebron ZB-5MS (30 m × 0.25 mm, 0.25 μm film thickness) or equivalent nih.govcdc.gov |
| Carrier Gas | Helium at a constant flow of 1 mL/min nih.govcdc.gov |
| Injection | 1 µL in splitless mode at an inlet temperature of 270°C nih.govcdc.gov |
| MS Detector | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode nih.govcdc.gov |
| Internal Standards | Isotope-labeled standards (e.g., ¹³C-labeled methyl-naphthol) are used for accurate quantification nih.govcdc.gov |
Ultraperformance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)
UPLC-Q-TOF-MS represents a significant advancement in analytical technology, combining the high-resolution separation of Ultra-Performance Liquid Chromatography with the high-resolution mass accuracy of a Quadrupole Time-of-Flight mass spectrometer. This technique is particularly valuable for the analysis of complex mixtures, such as identifying unknown oxidation products or metabolites. researchgate.net
UPLC utilizes columns with smaller particle sizes (typically under 2 μm), which provides much greater peak capacity and resolution compared to traditional HPLC, allowing for better separation of closely related isomers or metabolites in a shorter amount of time. The Q-TOF mass spectrometer provides accurate mass measurements (typically with an error of less than 5 ppm), which enables the determination of the elemental composition of an unknown compound. researchgate.net This capability is crucial for the structural elucidation of novel oxidation products of this compound, where reference standards may not be available. The combination of UPLC's separation power and Q-TOF's mass accuracy makes it an ideal platform for metabolic profiling and discovering previously unidentified compounds. science.gov
Advanced Structural Analysis
The structural properties of materials, including catalysts used in the synthesis of this compound derivatives, are investigated using a suite of advanced analytical techniques. These methods provide critical information on crystallinity, surface morphology, and thermal stability.
X-ray Diffraction (XRD) and Crystal Structure Elucidation
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. rigaku.comanton-paar.com When a beam of X-rays strikes a crystalline material, it is diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced. scribd.com This information is used to elucidate the crystal structure, identify crystalline phases, and determine lattice parameters. rigaku.comanton-paar.com
In the context of synthesizing derivatives of 2-naphthol (B1666908), such as 1-(benzothiazolylamino)methyl-2-naphthol, XRD is used to characterize the catalyst. For example, in the characterization of a ZnO@SO₃H@Tropine (B42219) catalyst, XRD patterns confirmed that the hexagonal wurtzite structure of the ZnO support was maintained after modification with the ionic liquid. rsc.org This ensures the foundational structure of the catalyst remains intact during its preparation. rsc.org
Field Emission Scanning Electron Microscopy (FESEM) for Catalyst Characterization
Field Emission Scanning Electron Microscopy (FESEM) is a technique used to obtain high-resolution images of the surface morphology and topography of a material. rsc.orgnih.gov FESEM provides detailed information about the size, shape, and distribution of particles on a surface. rsc.orgresearchgate.net
In catalyst research, FESEM is used to visualize the structure of the catalyst. For a ZnO@SO₃H@Tropine nanocatalyst used in the synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives, FESEM analysis was performed to study its surface morphology. rsc.orgrsc.org Similarly, for a nano-kaolin/Ti(IV)/Fe₃O₄ catalyst, FESEM was used to study the particle size, which was found to be less than 100 nm. kashanu.ac.ir These morphological details are critical as they can influence the catalyst's activity and efficiency.
Thermal Gravimetric Analysis (TGA) for Catalyst Stability
Thermal Gravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. vikramuniv.ac.in This technique is used to assess the thermal stability of materials and to study their composition. longdom.org By heating a sample at a controlled rate and measuring the resulting weight loss, one can determine the temperatures at which decomposition or other chemical reactions occur. vikramuniv.ac.in
TGA is instrumental in evaluating the stability of catalysts. longdom.org For a sulfonic acid-decorated magnetic nanostructure catalyst used for synthesizing 1-amidoalkyl-2-naphthols, TGA showed that the catalyst was stable up to 250 °C, with decomposition of organic groups occurring between 300-600 °C. araku.ac.ir This information is vital for determining the maximum operating temperature for the catalyst without risking its degradation. longdom.org Similarly, TGA of a sulfonated single-walled carbon nanotube catalyst showed that the sulfonic acid groups decomposed around 200 °C, indicating the thermal limits of the functionalization. academie-sciences.fr
Table 3: Summary of Advanced Structural Analysis Techniques for Catalysts
| Technique | Purpose | Key Findings in Catalyst Characterization |
|---|---|---|
| X-ray Diffraction (XRD) | To identify the crystalline phase and structure of the catalyst material. rigaku.comrsc.org | Confirmed the retention of the main support structure (e.g., ZnO) after surface modification. rsc.org |
| Field Emission Scanning Electron Microscopy (FESEM) | To visualize the surface morphology, particle size, and shape of the nanocatalyst. rsc.orgresearchgate.net | Revealed the nanostructure and surface characteristics of catalysts used in 2-naphthol derivative synthesis. rsc.orgrsc.org |
| Thermal Gravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the catalyst. rsc.orgvikramuniv.ac.in | Determined the temperature range in which the catalyst is stable, identifying the onset of decomposition. araku.ac.ir |
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(Benzothiazolylamino)methyl-2-naphthol |
| 1-Amidoalkyl-2-naphthol |
| 1-Naphthol (B170400) |
| 2-Naphthol |
| Acetonitrile |
| Arylsulfatase |
| β-Glucuronidase |
| Methanol |
| Naphthalene (B1677914) |
| Potassium Phosphate Monobasic (KH₂PO₄) |
| Sulfonic Acid |
Energy Dispersive Spectrometer (EDS) for Elemental Composition
Energy Dispersive Spectrometry (EDS or EDX) is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. eag.comrubiconscience.com.au It is a non-destructive method that, when coupled with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM), can provide qualitative and quantitative information about the elemental composition of a specimen. eag.comrockymountainlabs.com The technique relies on the interaction of a high-energy electron beam with the atoms in the sample, which causes the emission of characteristic X-rays. Each element has a unique atomic structure and, therefore, a unique set of peaks in its X-ray emission spectrum, allowing for the identification of the elements present. rubiconscience.com.au
The process begins when the electron beam from the microscope strikes the sample, ejecting an electron from an inner atomic shell. rubiconscience.com.au An electron from a higher-energy outer shell then fills the vacancy, and the excess energy is released in the form of an X-ray. rubiconscience.com.au The energy of this X-ray is characteristic of the element from which it was emitted. eag.com An EDS detector measures the energy of these emitted X-rays, and by counting the number of X-rays at each energy level, a spectrum is generated that reveals the elemental makeup of the analyzed volume. rubiconscience.com.au
In the context of this compound, EDS analysis would be employed to confirm its elemental composition. A purified sample of this compound would be placed in the vacuum chamber of an SEM or TEM, and a focused electron beam would be directed onto a specific area of the sample. The resulting X-ray spectrum would be analyzed to identify the constituent elements and their relative proportions.
Given the molecular formula of this compound, C₁₁H₁₀O, the expected elements to be detected by EDS are carbon and oxygen. nih.gov Hydrogen, being a very light element, is not typically detectable by standard EDS systems. eag.com The analysis would provide a quantitative measure of the weight percentage of carbon and oxygen in the sample, which can be compared to the theoretical values calculated from the molecular formula.
Research findings on the application of EDS in the direct analysis of this compound are not extensively published, as the elemental composition of this well-defined organic compound is readily known. However, EDS is frequently used to characterize catalysts and other inorganic materials involved in the synthesis of this compound derivatives. nih.govrsc.orgorgchemres.orgchemmethod.com For instance, in studies detailing the synthesis of complex molecules derived from 2-naphthol, EDS has been used to confirm the elemental composition of nanocatalysts, ensuring the presence of elements like Zinc, Sulfur, Iron, and Silicon in the catalyst structure. nih.govorgchemres.org
The theoretical elemental composition of this compound provides a benchmark for any experimental EDS analysis. The data presented in the table below is based on the atomic masses of the constituent elements and the molecular formula of the compound.
Interactive Data Table: Theoretical Elemental Composition of this compound (C₁₁H₁₀O)
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Weight Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 83.52 |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.37 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 10.11 |
| Total | 158.200 | 100.00 |
Note: The table above is interactive. You can sort the columns by clicking on the headers.
An experimental EDS analysis of a pure sample of this compound would be expected to yield results closely matching the theoretical weight percentages for carbon and oxygen. Any significant deviation could indicate the presence of impurities or contaminants in the sample.
Applications of 1 Methyl 2 Naphthol in Chemical Science
Precursors in Pharmaceutical Development
1-Methyl-2-naphthol and its derivatives are significant in the synthesis of pharmacologically active molecules. The strategic placement of the methyl and hydroxyl groups on the naphthalene (B1677914) ring allows for a variety of chemical modifications, leading to compounds with diverse biological effects.
Synthesis of Biologically Active Heterocyclic Compounds
This compound is a valuable building block in the creation of complex heterocyclic compounds. vulcanchem.com Research has demonstrated its use in synthesizing 1-(benzothiazolylamino)methyl-2-naphthol derivatives, which are investigated for their potential catalytic activities in the formation of other heterocyclic structures. vulcanchem.com The synthesis often involves multi-component reactions where this compound, or the closely related 2-naphthol (B1666908), reacts with aldehydes and amines or amides to form a variety of heterocyclic systems. researchgate.netedu.krd These reactions are often catalyzed by acids or metal catalysts. iau.irias.ac.in The resulting heterocyclic compounds, such as oxazines and thiazoles, are of significant interest due to their potential biological activities. researchgate.netedu.krdmdpi.comencyclopedia.pub
Derivatization to 1-Aminomethyl-2-naphthol for Pharmacological Effects
A key transformation of this compound analogs is their conversion to 1-aminomethyl-2-naphthol derivatives. This is often achieved through the hydrolysis of intermediate 1-amidoalkyl-2-naphthols. iau.irmdpi.combas.bgresearchgate.net These aminoalkyl naphthols, sometimes referred to as Betti bases, are recognized for their significant biological properties. mdpi.comencyclopedia.pub The derivatization process allows for the introduction of various amine functionalities, leading to a diverse library of compounds with potential therapeutic applications. For instance, derivatives like 1-(morpholinomethyl)-2-naphthol are used as intermediates in the production of various drugs. lookchem.com
Use in Specific Drug Synthesis (e.g., for hypotensive and bradycardiac effects)
Derivatives of this compound, specifically 1-aminomethyl-2-naphthol compounds, have been evaluated for their cardiovascular effects. rjpbcs.com Studies have shown that these compounds can exhibit hypotensive (blood pressure lowering) and bradycardiac (heart rate lowering) activities. iau.irmdpi.combas.bgrjpbcs.comccsenet.orgresearchgate.net The pharmacological activity is attributed to the specific arrangement of the aminomethyl and hydroxyl groups on the naphthalene scaffold, which can interact with biological targets such as adrenoceptors and Ca2+ channels. bas.bgrjpbcs.comresearchgate.net
Intermediate in Vitamin K Analog Production (e.g., Menadione)
This compound is a crucial intermediate in the synthesis of menadione (B1676200) (Vitamin K3), a synthetic form of vitamin K. ajrconline.orggoogle.comcore.ac.ukresearchgate.net Vitamin K is essential for blood coagulation and is characterized by a 2-methyl-1,4-naphthoquinone core structure. nih.govgoogle.commdpi.comapgh.net The synthesis of menadione from this compound typically involves an oxidation step. ajrconline.orgcore.ac.ukresearchgate.net This synthetic route is considered advantageous as it can avoid the use of harsh oxidizing agents and the formation of unwanted byproducts that can occur when starting from 2-methylnaphthalene (B46627). core.ac.ukresearchgate.net Menadione itself serves as a key precursor for the production of other vitamin K analogs, such as Vitamin K1 and K2. google.comresearchgate.net
Role in Materials Science and Polymer Chemistry
The reactivity of this compound also extends to the field of materials science, particularly in the synthesis of dyes.
Precursor in Dye Synthesis
Naphthol derivatives, including this compound, are fundamental components in the manufacturing of dyes and pigments. vulcanchem.com The conventional synthesis of azo dyes, a major class of colorants, involves the diazotization of an aromatic amine and its subsequent coupling with an electron-rich compound like a naphthol. nih.gov The hydroxyl group on the naphthol ring activates it for this electrophilic substitution reaction, leading to the formation of a colored azo compound. nih.gov While 2-naphthol is commonly cited in general dye synthesis, the principles apply to its methylated analogs, which can be used to produce dyes with specific shades and properties. rsc.org For example, naphthol compounds are used to create azoic dyes, also known as naphthol dyes, which are formed directly on the substrate. nih.gov
Applications in Polymer Production
While not a primary monomer in large-scale polymer manufacturing, this compound is relevant in the field of polymer science, particularly in the context of naphthalene-containing polymers. Research has explored the use of naphthols, the class of compounds to which this compound belongs, for producing dimers and polymers with advantageous physical properties such as high heat resistance, impact resistance, and stability, making them comparable to polycarbonates. google.com
In specific analytical contexts, this compound has been identified as a degradation product of larger polymeric structures. For instance, during the gas chromatography-mass spectrometry (GC-MS) analysis of dimers produced from naphthols, such as 1,1′-methylene-bis(naphthalen-2-ol), this compound can be observed as a breakdown product alongside 2-naphthol. google.com
Furthermore, the electrochemical behavior of naphthol isomers, including their tendency to form polymer films on electrode surfaces through electropolymerization, is a subject of study. The formation of these polymer layers, often referred to as fouling, can be suppressed or modified. Studies have shown that the simultaneous electrooxidation of phloroglucinol (B13840) with naphthol monomers results in the growth of shorter, more porous, and rougher polymer chains compared to the homopolymerization of phloroglucinol alone. mdpi.com This suppression of a coherent polymer layer is attributed to the naphthol-derived radicals quenching the polymerization process. mdpi.com
Catalysis Research
This compound and its parent compound, 2-naphthol, are significant substrates in catalysis research, particularly in the development of efficient, multi-component reactions to synthesize complex heterocyclic compounds. The focus is often on using novel catalysts to facilitate the synthesis of various 2-naphthol derivatives.
Development of Recyclable Catalysts for Organic Reactions
A major thrust in modern chemistry is the creation of sustainable and economically viable synthetic methods. This has led to extensive research into recyclable catalysts for organic reactions involving 2-naphthol derivatives. These catalysts are designed to be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, aligning with the principles of green chemistry. nih.govresearchgate.net
One area of focus is the one-pot, three-component synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives from 2-naphthol, an aldehyde, and 2-aminobenzothiazole (B30445). nih.govbcrec.id Researchers have developed and utilized various heterogeneous and recyclable catalysts to improve the efficiency and environmental footprint of this reaction. For example, a nanoporous catalyst, ZnO@SO3H@Tropine (B42219), has been shown to be highly effective, yielding products in short reaction times (95–99% yield) and being reusable for up to five cycles with minimal loss in catalytic activity. nih.govrsc.orgrsc.org
Another approach involves the use of phosphate (B84403) fertilizers, such as monoammonium phosphate (MAP), diammonium phosphate (DAP), and trisuperphosphate (TSP), as low-cost, heterogeneous catalysts for the same reaction. bcrec.id These catalysts also demonstrate high yields, short reaction times, and the ability to be easily recovered and reused. bcrec.id
The synthesis of 1-amidoalkyl-2-naphthols is another reaction that has benefited from the development of recyclable catalysts. A solvent-free, one-pot condensation of an aldehyde, an amide, and 2-naphthol can be catalyzed by uranyl acetate, which can be recycled for at least four consecutive runs without a significant drop in performance. derpharmachemica.com Similarly, a solid-supported imidazolium-based ionic liquid has been used as a heterogeneous magnetic catalyst for this synthesis, allowing for easy separation and reuse. orgchemres.org A glycerol-derived, carbon-based solid acid catalyst has also been employed, emphasizing an environmentally friendly approach with high yields and reusability for five consecutive times. researchgate.net
The table below summarizes the performance of various recyclable catalysts in the synthesis of 2-naphthol derivatives.
| Catalyst | Reaction Type | Key Findings | Reusability | Source |
| ZnO@SO3H@Tropine | Synthesis of 1-(benzothiazolylamino)methyl-2-naphthols | High yields (95-99%), short reaction times. | Up to 5 cycles without significant loss of activity. | nih.govrsc.org |
| Phosphate Fertilizers (MAP, DAP, TSP) | Synthesis of 1-(benzothiazolylamino)methyl-2-naphthols | Very high yields, short reaction times, easily recoverable. | Catalytic activities maintained upon reuse. | bcrec.id |
| Uranyl Acetate (UO2(CH3COO)2·2H2O) | Synthesis of 1-amidoalkyl-2-naphthols | High yields, short reaction times, solvent-free conditions. | Recyclable for five consecutive runs. | derpharmachemica.com |
| SO3H-Carbon Catalyst | Synthesis of 1-amidoalkyl-2-naphthols | High yields, eco-friendly, solvent-free conditions. | Reused for five consecutive times without significant loss of activity. | researchgate.net |
Chemical Reagents and Reference Materials
This compound serves as a valuable compound in chemical laboratories, both as a reagent for synthesis and as a certified reference material for analytical purposes. esslabshop.comnih.gov
As a reagent, it participates in various chemical transformations. For example, it undergoes addition reactions with unsaturated ketones. acs.org It is also a precursor or intermediate in the synthesis of more complex molecules. google.comgoogle.com
In the field of analytical chemistry, this compound is available as a reference standard. esslabshop.com These standards are solutions of the compound at a certified concentration, such as 100 µg/mL in a solvent like isooctane. esslabshop.com They are intended for laboratory use in a variety of applications, including:
Identification: Confirming the presence of this compound in a sample by comparing analytical data (e.g., retention time in chromatography).
Quality Control: Ensuring that analytical instruments and methods are performing correctly.
Calibration: Creating calibration curves to quantify the amount of the compound in unknown samples.
Producers of these reference materials, such as Chiron and Sigma-Aldrich, are leaders in the synthesis and purification of analytical standards for environmental, food safety, and pharmaceutical analysis. esslabshop.com
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for 1-Methyl-2-naphthol Synthesis
The synthesis of substituted naphthols is an area of active research, with numerous catalytic systems being developed for enhanced efficiency and selectivity. researchgate.net Future work on this compound is expected to build upon these advancements. Research into novel catalytic systems will likely focus on achieving direct, regioselective methylation of 2-naphthol (B1666908) at the C1 position, a traditionally challenging transformation.
Emerging catalytic strategies that could be adapted for this compound synthesis include:
Transition Metal Catalysis : Systems employing metals like Rhodium(III) for C-H activation and annulation or iron-catalyzed cross-coupling reactions could offer efficient routes. researchgate.net For instance, an iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols has been reported for producing BINOL derivatives, suggesting the potential for iron complexes in other naphthol transformations. researchgate.net
Nanocatalysis : The use of magnetic nanoparticles as catalyst supports is a growing trend. chemmethod.commdpi.comresearchgate.net For related compounds, catalysts such as magnesium Schiff base complexes supported on magnetite nanoparticles have demonstrated high yields, short reaction times, and excellent recyclability. chemmethod.com Future research could involve designing nano-catalysts, such as those based on Fe3O4 or ZnO, specifically for the synthesis of this compound. mdpi.comrsc.org
Organocatalysis : The use of small organic molecules as catalysts presents a metal-free, environmentally benign alternative. For the synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives, oxalic acid has been used as an effective organocatalyst under solvent-free conditions. lookchem.com
A key objective will be the development of catalysts that are not only highly active and selective but also reusable and cost-effective, paving the way for scalable production.
Exploration of New Applications in Niche Chemical Fields
While the parent 2-naphthol has established applications, the introduction of a methyl group at the 1-position can significantly alter the molecule's steric and electronic properties, opening doors to new applications. Substituted naphthols are recognized for their wide-ranging biological and pharmaceutical activities and their use in developing photoactive materials. researchgate.netnih.gov
Future research is expected to explore the utility of this compound in several niche areas:
Materials Science : Naphthol derivatives are precursors in the synthesis of polymers and dyes. ontosight.aiontosight.ai The specific structure of this compound could be leveraged to create advanced polymers with enhanced thermal stability or specific optical properties. ontosight.ai Recent studies have focused on generating arylamine-appended β-naphthol derivatives as photoactive materials, suggesting a pathway for developing this compound-based materials for optoelectronics. nih.gov
Pharmaceuticals and Agrochemicals : The naphthol skeleton is present in many biologically active compounds. researchgate.net Derivatives of 2-naphthol are investigated for their potential as antimicrobial, anti-inflammatory, and antioxidant agents. ontosight.ai Research is needed to screen this compound and its further derivatives for various pharmacological activities. For example, derivatives known as Betti bases show potential hypotensive and bradycardiac activity. chemmethod.comarabjchem.org
Asymmetric Synthesis : Naphthol derivatives are often used as ligands in asymmetric catalysis. mdpi.com The chirality and structural features of this compound derivatives could be exploited to design new ligands for stereoselective transformations.
The table below outlines potential research avenues for new applications.
| Field | Potential Application of this compound | Research Focus |
| Materials Science | Precursor for high-performance polymers | Enhancing thermal stability and mechanical strength. ontosight.ai |
| Synthesis of novel dyes and pigments | Creating new colors and improving photostability. ontosight.ai | |
| Development of optoelectronic materials | Investigating fluorescence and charge-transport properties. nih.gov | |
| Pharmaceuticals | Building block for new drug candidates | Screening for antimicrobial, anticancer, and anti-inflammatory activity. ontosight.aiijpsjournal.com |
| Precursor for biologically active molecules | Synthesis of complex molecules with potential therapeutic value. researchgate.netmdpi.com | |
| Asymmetric Catalysis | Chiral ligand development | Application in stereoselective chemical reactions. mdpi.com |
Deeper Mechanistic Understanding through Advanced Computational Techniques
Computational chemistry offers powerful tools to investigate reaction mechanisms and predict molecular properties, thereby accelerating the research and development process. beilstein-journals.org Techniques like Density Functional Theory (DFT) are increasingly used to study naphthol derivatives. acs.orgnih.govchemicalpapers.com
Future computational studies on this compound are anticipated to focus on:
Reaction Pathway Analysis : Elucidating the mechanisms of catalytic synthesis to optimize reaction conditions and improve yields. DFT calculations can help compare the feasibility of different reaction pathways, as demonstrated in studies on the amination of 2-naphthol. researchgate.net
Property Prediction : Calculating the structural, electronic, and optical properties of this compound and its derivatives. This can guide the design of new molecules for specific applications, such as materials with tailored optoelectronic properties. acs.orgnih.gov
Understanding Reactivity : Modeling the interaction of this compound with biological targets or other chemical species. For instance, theoretical calculations have been used to understand the antioxidant mechanisms of amidoalkyl-2-naphthol derivatives, predicting the most likely pathways for free radical scavenging. chemicalpapers.com Similarly, computations can shed light on the oxidation mechanism of related compounds like 2-methyl-1-naphthol (B1210624). nih.gov
These in-silico approaches, when combined with experimental work, can provide a comprehensive understanding of the compound's behavior at a molecular level.
Sustainable and Green Synthesis Approaches for Industrial Relevance
The principles of green chemistry are becoming integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. purkh.com The development of sustainable synthetic routes is crucial for the industrial viability of this compound.
Future research will likely emphasize several green chemistry strategies: royalsocietypublishing.org
Benign Solvents and Conditions : Shifting away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids. purkh.comroyalsocietypublishing.orgindianchemicalsociety.com Many syntheses of naphthol derivatives are now being developed under solvent-free conditions, often assisted by microwave or ultrasound irradiation to reduce reaction times and energy input. lookchem.comarabjchem.orgindianchemicalsociety.comjetir.org
Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. One-pot, multi-component reactions (MCRs) are a prime example of this principle and have been successfully applied to the synthesis of various 1-amidoalkyl-2-naphthols. arabjchem.orgderpharmachemica.comarcjournals.org
Renewable Catalysts : Employing biodegradable and renewable catalysts. Natural acids like citric acid, or materials like tannic acid, have been shown to effectively catalyze the synthesis of related naphthol compounds, offering an eco-friendly alternative to traditional acid catalysts. arabjchem.orgderpharmachemica.comresearchgate.net
The table below compares conventional and potential green synthesis approaches.
| Synthesis Aspect | Conventional Approach | Green Chemistry Approach |
| Catalyst | Homogeneous mineral acids, Lewis acids | Heterogeneous catalysts, nanocatalysts, biodegradable acids (e.g., citric acid). rsc.orgresearchgate.net |
| Solvent | Volatile organic compounds (e.g., toluene, chlorinated solvents) | Water, ionic liquids, supercritical CO2, or solvent-free conditions. royalsocietypublishing.orgindianchemicalsociety.com |
| Energy Source | Conventional heating (oil baths) | Microwave irradiation, ultrasound. indianchemicalsociety.comjetir.org |
| Reaction Design | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions. arabjchem.orgarcjournals.org |
| Feedstock | Petroleum-based starting materials | Utilization of biomass-derived feedstocks where possible. purkh.comucl.ac.uk |
Comprehensive Environmental Risk Assessment and Mitigation Strategies
As with any chemical compound intended for broader use, a thorough evaluation of its environmental fate and potential toxicity is essential. Currently, there is a lack of comprehensive data specifically for this compound. Information on related compounds, such as 2-naphthol and other methylnaphthalenes, provides a starting point for assessment. oecd.orgcdc.gov
Future research must address the following areas:
Ecotoxicity Profiling : Conducting systematic studies to determine the toxicity of this compound to key environmental organisms (e.g., algae, daphnia, fish).
Biodegradation Studies : Assessing the persistence of the compound in soil and water. Studies on 2-naphthol indicate that it is readily biodegradable, but the effect of the C1-methyl group on degradation pathways and rates needs to be determined. oecd.org The microbial degradation of naphthalenes is a key area of research for bioremediation. nih.gov
Bioaccumulation Potential : Measuring the octanol-water partition coefficient (log Kow) to predict the likelihood of bioaccumulation in the food chain. For 2-naphthol, the log Kow does not indicate a significant potential for bioaccumulation. oecd.org
Mitigation Strategies : The most effective mitigation strategy is prevention through the design of green and sustainable production processes that minimize waste and environmental release. purkh.com This includes developing efficient recycling methods for catalysts and solvents used in the synthesis. Further research into the oxidation of naphthols by agents like ferrate(VI) could provide effective methods for removing such compounds from wastewater. researchgate.net
A complete environmental risk assessment is a critical step before any large-scale industrial application of this compound can be considered.
Q & A
Q. What are the common synthetic routes for 1-methyl-2-naphthol, and how do reaction conditions influence yield?
this compound is synthesized via methylation of 2-naphthol using methylating agents (e.g., dimethyl sulfate) under alkaline conditions. Alternatively, catalytic hydrogenation of 1-methyl-2-nitronaphthalene or reductive pathways using alumina-based catalysts can yield the compound. Reaction temperature (e.g., 120°C for hydrogenation) and catalyst choice (e.g., γ-alumina for stereochemical control) critically impact product distribution and purity .
Q. How can spectroscopic methods (NMR, IR, MS) distinguish this compound from structural isomers?
- NMR : The methyl group at position 1 appears as a singlet (~δ 2.5 ppm), while aromatic protons show distinct splitting patterns due to substituent effects.
- IR : A broad O-H stretch (~3200–3400 cm⁻¹) and C-O vibration (~1250 cm⁻¹) confirm phenolic structure.
- MS : Molecular ion peak at m/z 158 (C₁₁H₁₀O⁺) and fragmentation patterns (e.g., loss of –CH₃ or –OH) aid identification .
Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?
- Melting Point : 112°C; Boiling Point : ~304°C (extrapolated).
- Solubility : Sparingly soluble in water; highly soluble in ethanol, ether, and chloroform.
- Stability : Oxidizes in air; store under inert gas (N₂/Ar) at room temperature .
Advanced Research Questions
Q. How do Brønsted vs. Lewis acid catalysts affect the efficiency of this compound in multicomponent reactions (e.g., synthesis of 1-amidoalkyl-2-naphthols)?
Brønsted acids (e.g., dodecylphosphonic acid) protonate aldehydes to enhance electrophilicity, facilitating nucleophilic attack by 2-naphthol. Lewis acids (e.g., FeCl₃·SiO₂) activate carbonyl groups via coordination, accelerating imine formation. Brønsted acids typically offer shorter reaction times (e.g., 15 minutes vs. 2 hours for Lewis acids) and higher yields (>85%) under solvent-free conditions .
Q. What mechanistic insights explain contradictory toxicity data for this compound in mammalian models?
Discrepancies arise from metabolic pathways: hepatic CYP450 enzymes oxidize this compound to quinones (pro-oxidant effects), while glucuronidation in the kidney promotes detoxification. Species-specific differences in enzyme expression (e.g., higher CYP1A2 activity in rodents) and exposure routes (oral vs. inhalation) further complicate data interpretation .
Q. How can crystallographic data resolve ambiguities in the solid-state structure of this compound derivatives?
SHELX-based refinement (SHELXL/SHELXD) enables precise determination of hydrogen bonding (O–H···O) and methyl group orientation. High-resolution X-ray diffraction (≤0.8 Å) combined with Hirshfeld surface analysis quantifies intermolecular interactions, clarifying polymorphism in derivatives .
Q. What strategies optimize the regioselectivity of this compound in electrophilic substitution reactions?
- Directing Groups : The hydroxyl group directs electrophiles to the para position (C4).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for C4 substitution.
- Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes C3/C5 positions .
Methodological Considerations
Q. How to design in vitro assays for evaluating this compound’s hepatotoxicity?
Use primary hepatocytes or HepG2 cells exposed to this compound (0.1–100 µM). Measure:
- Cytotoxicity : MTT assay.
- Oxidative Stress : ROS production (DCFH-DA probe) and glutathione depletion.
- Metabolites : LC-MS/MS to detect quinone adducts .
Q. What analytical methods are recommended for quantifying this compound in environmental samples?
- GC-MS : Derivatize with BSTFA to improve volatility; LOD ~0.1 ppb.
- HPLC-UV : C18 column (λ = 254 nm); retention time ~8.2 minutes in 60:40 MeOH:H₂O.
- Quality Control : Spike recovery (85–115%) and inter-lab validation per EPA guidelines .
Data Contradictions and Research Gaps
Q. Why do computational models underestimate the carcinogenic potential of this compound compared to in vivo data?
Current QSAR models prioritize parent compound reactivity, overlooking metabolites (e.g., 1-methyl-2-naphthoquinone) that alkylate DNA. Incorporate metabolic activation pathways (e.g., BioTransformer simulations) to improve predictive accuracy .
Q. How to reconcile conflicting reports on this compound’s role as a pro-drug vs. toxin?
Dose-dependent effects are critical: Low doses (≤10 µM) may enhance antioxidant response via Nrf2 activation, while higher doses (>50 µM) induce mitochondrial apoptosis. Use transcriptomics (RNA-seq) to map dose-response pathways .
Q. Tables
Table 1. Comparison of Catalysts in 1-Amidoalkyl-2-naphthol Synthesis
| Catalyst | Reaction Time | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Dodecylphosphonic Acid | 15 min | 92 | Solvent-free, 120°C | |
| FeCl₃·SiO₂ | 2 h | 78 | Ethanol, reflux | |
| H₃BO₃ | 30 min | 85 | Solvent-free, 120°C |
Table 2. Toxicity Endpoints for this compound in Rodent Models
| Endpoint | Oral LD₅₀ (mg/kg) | Inhalation LC₅₀ (mg/m³) | Key Organ Affected | Reference |
|---|---|---|---|---|
| Acute Toxicity | 320 (rat) | 450 (mouse) | Liver | |
| Chronic Exposure | N/A | N/A | Kidney |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
